molecular formula C9H14N2O2 B13086794 4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole

4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole

Katalognummer: B13086794
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: ZPAFPFJYYULCOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole is a heterocyclic compound that features an oxazole ring substituted with an azetidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole typically involves the reaction of 3,5-dimethyl-1,2-oxazole with azetidine derivatives under specific conditions. One common method involves the use of azetidine-3-ol as a starting material, which reacts with 3,5-dimethyl-1,2-oxazole in the presence of a suitable base and solvent to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the conditions.

    Substitution: The azetidine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets. The azetidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole is unique due to its specific combination of an oxazole ring with an azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C9H14N2O2

Molekulargewicht

182.22 g/mol

IUPAC-Name

4-(azetidin-3-yloxymethyl)-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C9H14N2O2/c1-6-9(7(2)13-11-6)5-12-8-3-10-4-8/h8,10H,3-5H2,1-2H3

InChI-Schlüssel

ZPAFPFJYYULCOT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C)COC2CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.